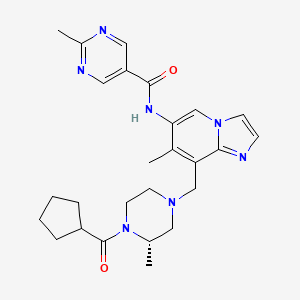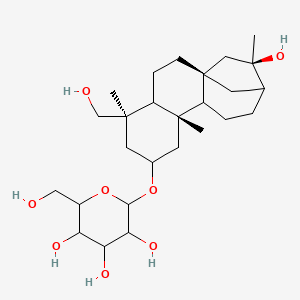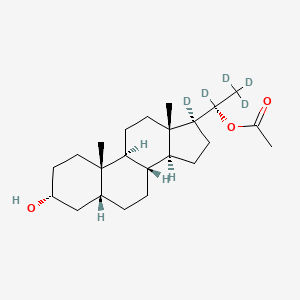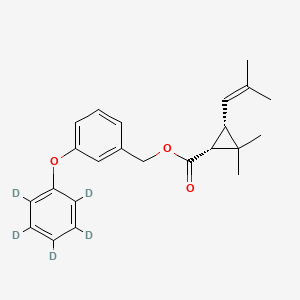
d-cis-Phenothrin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-cis-Phenothrin-d5: is a synthetic pyrethroid compound, which is a deuterated form of d-cis-Phenothrin. It is primarily used as an insecticide due to its high efficacy against a wide range of household pests, including mosquitoes and houseflies . The deuterated form is often used in scientific research to study the metabolism and degradation pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of d-cis-Phenothrin-d5 involves the deuteration of d-cis-PhenothrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : d-cis-Phenothrin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperature conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed to understand the compound’s degradation pathways and environmental impact .
Applications De Recherche Scientifique
Chemistry: : In chemistry, d-cis-Phenothrin-d5 is used as a reference standard in analytical methods to study the degradation and metabolism of pyrethroid insecticides. It helps in understanding the environmental fate and persistence of these compounds .
Biology: : In biological research, this compound is used to study the toxicological effects of pyrethroids on various organisms. It helps in identifying the metabolic pathways and potential biomarkers of exposure .
Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of pyrethroid-based treatments. It helps in understanding the absorption, distribution, metabolism, and excretion of these compounds in the human body .
Industry: : In the industry, this compound is used in the development and quality control of insecticidal products. It ensures the consistency and efficacy of the final products .
Mécanisme D'action
d-cis-Phenothrin-d5 exerts its effects by targeting the nervous system of insects. It binds to the voltage-gated sodium channels, causing prolonged depolarization and paralysis of the nerve cells. This leads to the eventual death of the insect . The deuterated form helps in studying the detailed mechanism of action and identifying potential resistance mechanisms in target pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
d-trans-Phenothrin: Another isomer of phenothrin with similar insecticidal properties.
Permethrin: A widely used pyrethroid with a similar mode of action.
Tetramethrin: Another pyrethroid used in household insecticides.
Uniqueness: : d-cis-Phenothrin-d5 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The incorporation of deuterium atoms helps in tracing the degradation pathways and understanding the environmental impact of the parent compound .
Propriétés
Formule moléculaire |
C23H26O3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D |
Clé InChI |
SBNFWQZLDJGRLK-WPWSXMPJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)C=C(C)C)[2H])[2H] |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


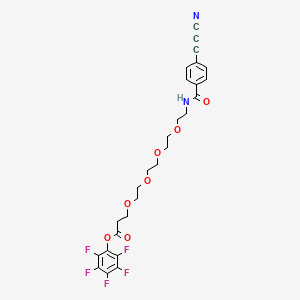
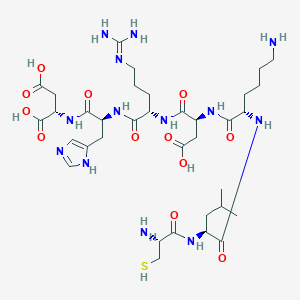
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
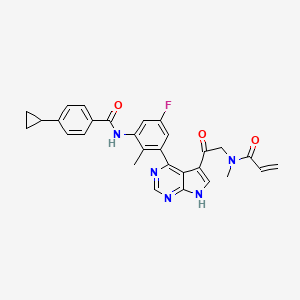

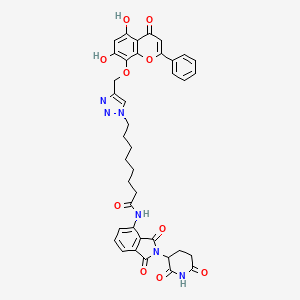
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
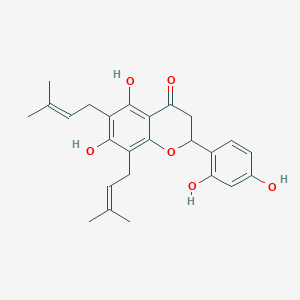
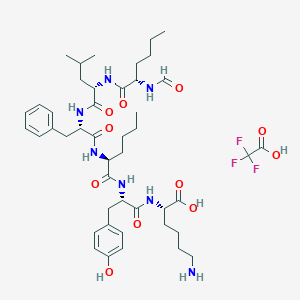
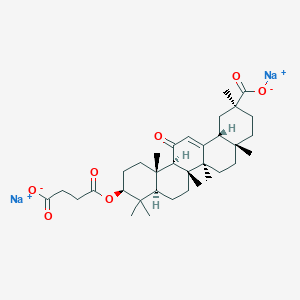
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
